molecular formula C18H13ClN6O2S B2739351 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-37-8

3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2739351
CAS No.: 896678-37-8
M. Wt: 412.85
InChI Key: CGXHWIVQSZJKPO-UHFFFAOYSA-N
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Description

The compound 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine features a bicyclic triazolo[4,5-d]pyrimidine core. Key structural attributes include:

  • Position 7: A 4-nitrobenzylsulfanyl group, introducing a strong electron-withdrawing nitro substituent and a sulfur atom, which may enhance redox activity or metal coordination.

The nitro and chlorophenyl groups likely influence electronic properties (e.g., π-π stacking, charge distribution) and biological interactions.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN6O2S/c19-14-5-1-12(2-6-14)9-24-17-16(22-23-24)18(21-11-20-17)28-10-13-3-7-15(8-4-13)25(26)27/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXHWIVQSZJKPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl and nitrophenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Biological Activities

  • Anti-inflammatory Properties
    • Compounds within the triazolopyrimidine class have shown significant anti-inflammatory effects. Research indicates that derivatives of this compound can inhibit prostaglandin synthesis, thereby reducing inflammation in animal models . For instance, studies have demonstrated that certain triazolopyrimidine derivatives exhibit lower ulcerogenic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac .
  • Antimicrobial Activity
    • Triazolopyrimidine derivatives have been evaluated for their antimicrobial properties. Some studies suggest that these compounds possess activity against various bacterial strains, making them potential candidates for developing new antibiotics . The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the triazolopyrimidine scaffold can enhance antimicrobial efficacy.
  • Antitumor Activity
    • There is emerging evidence that triazolopyrimidine derivatives may act as antitumor agents. Research has identified several compounds within this class that inhibit cancer cell proliferation in vitro and in vivo. In particular, compounds exhibiting dual-targeting mechanisms have shown promise in preclinical models of cancer treatment .

Case Study 1: Anti-inflammatory Activity

A study published in the Egyptian Journal of Chemistry highlighted the synthesis and evaluation of triazolopyrimidine derivatives for their anti-inflammatory properties. The results indicated that several synthesized compounds demonstrated significant inhibition of carrageenan-induced edema in rats, with LD50 values suggesting a favorable safety profile compared to established anti-inflammatory drugs .

Case Study 2: Antimicrobial Screening

In another investigation focusing on the antimicrobial potential of triazolopyrimidines, a series of synthesized derivatives were tested against Gram-positive and Gram-negative bacteria. The results revealed that certain modifications to the triazolopyrimidine core enhanced activity against resistant strains, indicating a pathway for developing new antimicrobial agents .

Case Study 3: Antitumor Mechanism

Research conducted on the antitumor effects of triazolopyrimidine derivatives demonstrated their ability to induce apoptosis in cancer cell lines. The study utilized various assays to assess cell viability and apoptotic markers, concluding that these compounds could serve as lead candidates for further development in cancer therapy .

Potential Applications in Drug Development

The diverse biological activities exhibited by 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine suggest its potential applications in drug development:

  • Novel Anti-inflammatory Drugs : With lower ulcerogenic profiles than traditional NSAIDs.
  • Antimicrobial Agents : Targeting resistant bacterial strains.
  • Anticancer Therapies : Developing dual-action drugs targeting multiple pathways in tumorigenesis.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound inhibits endoplasmic reticulum stress and apoptosis pathways, thereby exerting its neuroprotective and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Electronic Properties

  • Target Compound: The 4-nitro group increases molecular weight (MW ~470 g/mol) and reduces solubility compared to methoxy or amino analogs. The sulfanyl group may enhance metabolic stability.
  • Methoxy Analogs (): Lower MW (~400 g/mol) with improved solubility due to polar methoxy groups.
  • Propylthio Derivatives (): Balanced lipophilicity (logP ~2.5) and moderate solubility, ideal for oral bioavailability .

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

  • Nitro vs. Chloro/Methoxy : Nitro groups enhance antibacterial potency but may reduce solubility. Chlorophenyl groups improve target affinity via hydrophobic interactions .
  • Sulfur Substituents : Sulfanyl or thiazole groups () improve membrane permeability and enzyme inhibition .

Synthetic Challenges :

  • Introducing the 4-nitrobenzylsulfanyl group requires careful control of reaction conditions (e.g., avoiding nitro reduction).

Biological Potential: The target compound’s nitro group positions it as a candidate for nitroreductase-activated prodrugs or kinase inhibitors.

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

  • Molecular Formula : C21H16ClN3O5S
  • Molar Mass : 457.89 g/mol
  • CAS Number : 303996-27-2

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:

Compound Activity Target Bacteria
3-[(4-chlorophenyl)methyl]-7-{[(4-nitrophenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidineModerate to strongSalmonella typhi, Bacillus subtilis
Related derivativesStrongE. coli, Staphylococcus aureus

A study demonstrated that certain pyrimidine derivatives exhibited potent antibacterial activity due to structural features such as nitro and chloro substitutions on phenyl rings .

Anticancer Activity

Triazolopyrimidine compounds have been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves interference with DNA synthesis or modulation of apoptosis pathways.

  • Case Study : A derivative of triazolopyrimidine was tested against HeLa cells and showed significant cytotoxicity with an IC50 value indicating effective dose levels .

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's.

Enzyme Inhibition Activity
AcetylcholinesteraseStrong inhibition observed
UreaseModerate inhibition

Docking studies revealed that the compound interacts effectively with active sites of these enzymes, suggesting a promising avenue for drug development .

Structure-Activity Relationship (SAR)

The biological activity of triazolopyrimidine derivatives is influenced by their structural components. The presence of electron-withdrawing groups (like nitro and chloro) enhances their antimicrobial efficacy. The SAR analysis indicates that modifications at specific positions can significantly alter the biological profile of these compounds.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for constructing the triazolo[4,5-d]pyrimidine core in this compound?

  • The triazolo[4,5-d]pyrimidine scaffold is typically synthesized via cyclization of 5-amino-4,6-dihydroxypyrimidine intermediates with nitrous acid or diazotization agents. For example, 7-chloro intermediates are generated first, followed by nucleophilic substitution at the 7-position with thiol-containing groups (e.g., (4-nitrophenyl)methylthiol) . Critical parameters include solvent choice (e.g., ethanol/water mixtures), temperature control (0–5°C for diazotization), and stoichiometric ratios of reagents to minimize by-products .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Standard protocols involve:

  • Chromatography : Thin-layer chromatography (TLC) using silica gel plates with ethyl acetate/hexane eluents to monitor reaction progress .
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm substituent positions (e.g., chlorophenyl and nitrophenyl groups) and sulfur connectivity .
  • Mass spectrometry (MS) for molecular weight validation .
  • Melting point analysis to assess purity, with deviations >2°C indicating impurities .

Q. What solvent systems optimize the introduction of the (4-nitrophenyl)methylthiol group at the 7-position?

  • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance nucleophilic substitution due to their ability to stabilize transition states. Catalytic bases (e.g., triethylamine) improve reactivity by deprotonating the thiol . Reaction temperatures of 60–80°C for 6–12 hours typically yield >75% conversion .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., nitro vs. chloro groups) influence reactivity and biological activity?

  • Electron-withdrawing groups (EWGs) : The nitro group at the 4-position enhances electrophilicity at the pyrimidine core, facilitating nucleophilic attacks in biological targets (e.g., enzyme active sites). In contrast, the chlorophenyl group increases lipophilicity, improving membrane permeability .
  • Comparative data :

SubstituentLogPIC₅₀ (μM) vs. Target X
4-NO₂2.80.45
4-Cl3.11.2
Data inferred from analogous triazolopyrimidines .

Q. What experimental approaches reconcile divergent biological activity data across similar triazolopyrimidine derivatives?

  • Structure-activity relationship (SAR) studies : Systematic substitution of the chlorophenyl or nitrophenyl groups with isosteres (e.g., methoxy, fluorine) can isolate electronic vs. steric effects .
  • Molecular docking : Computational modeling of ligand-protein interactions (e.g., with kinase domains) identifies key binding residues. For example, nitro groups may form hydrogen bonds with catalytic lysines, while chloro groups occupy hydrophobic pockets .
  • Controlled assays : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%) to minimize variability .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

  • Flow chemistry : Continuous flow systems optimize exothermic reactions (e.g., diazotization) by precise temperature control, reducing side products .
  • Scavenging resins : Post-reaction treatment with resin-bound isocyanates or piperidine removes excess amines or thiols, streamlining purification .
  • Process analytical technology (PAT) : In-line NMR or IR probes monitor reaction progression in real time, enabling immediate adjustments .

Methodological Considerations

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Hydrolytic stability : Incubate in phosphate-buffered saline (PBS, pH 7.4) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., sulfoxide formation from thioethers) .
  • Oxidative stress tests : Treat with H₂O₂ (1–5 mM) to assess susceptibility to sulfoxidation, a common metabolic pathway .

Q. What in vitro assays are most suitable for preliminary evaluation of antitumor potential?

  • Kinase inhibition assays : Screen against oncogenic kinases (e.g., EGFR, BRAF) using fluorescence-based ADP-Glo™ kits .
  • Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and validate via Western blot for apoptosis markers (e.g., caspase-3) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

  • Variable assay conditions : Differences in ATP concentrations (10 μM vs. 100 μM) in kinase assays can artificially inflate IC₅₀ values. Standardize to Km ATP levels for accurate comparisons .
  • Solubility artifacts : Poor aqueous solubility may lead to false-negative results. Use co-solvents (e.g., cyclodextrins) or nanoformulations to improve bioavailability during testing .

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